2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide
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Overview
Description
2-Fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It contains a fluorine atom, a boronic acid derivative, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds, such as boronic acid pinacol ester compounds, have been known to play significant roles in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
It is known that boronic acid derivatives, like this compound, are often used in organic synthesis reactions . They are significant reaction intermediates and have a wide range of applications .
Biochemical Pathways
Boronic acid pinacol ester compounds, which are structurally similar to this compound, are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Pharmacokinetics
It is known that the compound is a solid at 20°c and has a melting point of 290 to 330 °C .
Result of Action
Boronic acid pinacol ester compounds, which are structurally similar to this compound, are known to have good biological activity and pharmacological effects .
Action Environment
It is known that arylboronic acid, which is structurally similar to this compound, is stable to water and air .
Biochemical Analysis
Biochemical Properties
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Cellular Effects
Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Molecular Mechanism
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability, and drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The boronic acid group can be reduced to form a borane derivative.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Fluorinated derivatives such as fluorobenzene sulfonamide.
Reduction: : Borane derivatives such as boronic acid esters.
Substitution: : Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, the compound is used as a probe to study enzyme activities and binding interactions. Its fluorine atom makes it suitable for fluorescence-based assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its sulfonamide group is known for its antibacterial properties, and it can be used as a lead compound for the development of new antibiotics.
Industry
In the industrial sector, the compound is used in the production of advanced materials and polymers. Its unique chemical properties make it valuable for creating high-performance materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
2-Fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide is unique due to its combination of a fluorine atom, a boronic acid derivative, and a phenyl group. This combination provides versatility in chemical reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BFNO4S/c1-17(2)18(3,4)25-19(24-17)13-9-11-14(12-10-13)21-26(22,23)16-8-6-5-7-15(16)20/h5-12,21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHBLKHPJMAUNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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